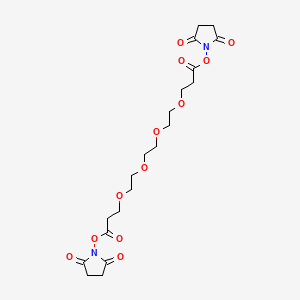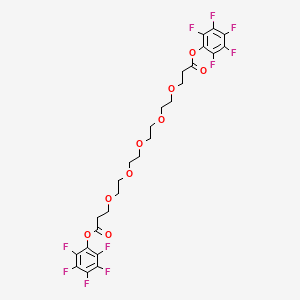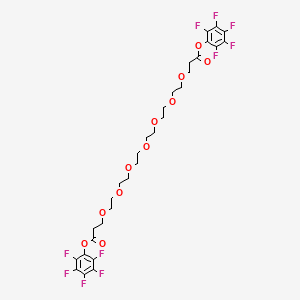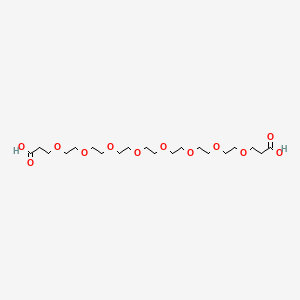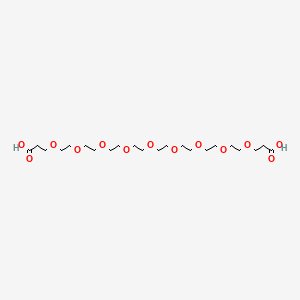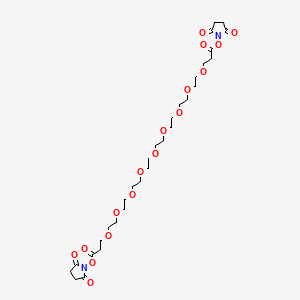![molecular formula C19H21F2N5O3 B606247 2-Pyrazinecarbonitrile,4-[(1S)-1-cyclopropyl-2-methoxyethyl]-6-[[6-(difluoromethoxy)-2,5-dimethyl-3-pyridinyl]amino]-4,5-dihydro-5-oxo- CAS No. 1188407-45-5](/img/structure/B606247.png)
2-Pyrazinecarbonitrile,4-[(1S)-1-cyclopropyl-2-methoxyethyl]-6-[[6-(difluoromethoxy)-2,5-dimethyl-3-pyridinyl]amino]-4,5-dihydro-5-oxo-
Übersicht
Beschreibung
BMS-764459 is a novel potent antagonist of corticotropin-releasing factor/hormone receptor 1 (CRHR-1).
Wissenschaftliche Forschungsanwendungen
Structural Analysis and Synthesis
- Synthesis Techniques and Structural Analysis: Research has been conducted on similar pyrazinecarbonitrile derivatives, focusing on their synthesis and structural analysis. For example, the study by (Ganapathy et al., 2015) detailed the crystal structure of a related compound using X-ray diffraction, providing insights into the molecular arrangement and interactions. This kind of analysis is fundamental for understanding the chemical properties and potential applications of such compounds.
Heterocyclic Chemistry
- Development of Heterocyclic Compounds: The creation of diverse heterocyclic compounds from pyrazinecarbonitrile derivatives has been explored, as seen in studies like those conducted by (Fadda et al., 2012). These works highlight the versatility of pyrazinecarbonitrile derivatives in synthesizing various heterocyclic structures, which are significant in pharmaceutical and material science research.
Potential Pharmacological Activities
- Investigation into Pharmacological Properties: Research into pyrazinecarbonitrile derivatives has also delved into their potential pharmacological applications. For instance, the study by (Kamal El‐Dean et al., 2018) synthesized novel compounds and suggested further investigation into their pharmacological activities. This indicates the ongoing interest in exploring these compounds for medicinal purposes.
Novel Compound Synthesis
- Creation of Novel Compounds for Further Research: A significant application of pyrazinecarbonitrile derivatives is in synthesizing new chemical entities. Research such as that by (Elewa et al., 2021) focuses on creating and characterizing new compounds, which can be foundational for future studies in various fields of chemistry and biology.
Eigenschaften
CAS-Nummer |
1188407-45-5 |
|---|---|
Produktname |
2-Pyrazinecarbonitrile,4-[(1S)-1-cyclopropyl-2-methoxyethyl]-6-[[6-(difluoromethoxy)-2,5-dimethyl-3-pyridinyl]amino]-4,5-dihydro-5-oxo- |
Molekularformel |
C19H21F2N5O3 |
Molekulargewicht |
405.4058 |
IUPAC-Name |
4-[(1S)-1-cyclopropyl-2-methoxyethyl]-6-[[6-(difluoromethoxy)-2,5-dimethylpyridin-3-yl]amino]-5-oxopyrazine-2-carbonitrile |
InChI |
InChI=1S/C19H21F2N5O3/c1-10-6-14(11(2)23-17(10)29-19(20)21)25-16-18(27)26(8-13(7-22)24-16)15(9-28-3)12-4-5-12/h6,8,12,15,19H,4-5,9H2,1-3H3,(H,24,25)/t15-/m1/s1 |
InChI-Schlüssel |
PJMUNXORSUNUCV-OAHLLOKOSA-N |
SMILES |
CC1=CC(=C(N=C1OC(F)F)C)NC2=NC(=CN(C2=O)C(COC)C3CC3)C#N |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
BMS-764459 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[5-[1-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoate;chloride](/img/structure/B606165.png)

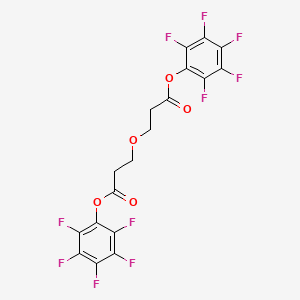
![9-bicyclo[6.1.0]non-4-ynylmethyl N-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethyl]carbamate](/img/structure/B606171.png)
